2,3-Dichloro-6-nitrobenzylamine

Description

BenchChem offers high-quality 2,3-Dichloro-6-nitrobenzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichloro-6-nitrobenzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

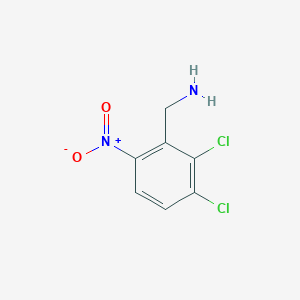

Structure

3D Structure

Properties

IUPAC Name |

(2,3-dichloro-6-nitrophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O2/c8-5-1-2-6(11(12)13)4(3-10)7(5)9/h1-2H,3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVQPKDBOSKBIEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])CN)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573627 | |

| Record name | 1-(2,3-Dichloro-6-nitrophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70380-49-3 | |

| Record name | 1-(2,3-Dichloro-6-nitrophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dichloro-6-nitrobenzylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDP9Q82CN3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dichloro-6-nitrobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-dichloro-6-nitrobenzylamine, a key chemical intermediate in the synthesis of the platelet-reducing agent, Anagrelide. The document details its chemical and physical properties, outlines a plausible synthetic pathway with a representative experimental protocol, discusses its reactivity, and provides essential safety and handling information. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.

Introduction

2,3-Dichloro-6-nitrobenzylamine is a substituted aromatic amine of significant interest due to its crucial role as a precursor in the manufacturing of Anagrelide[1]. The molecular structure, characterized by a dichlorinated and nitrated benzene ring attached to a methylamine group, presents a unique combination of functional groups that dictate its reactivity and utility in organic synthesis. Understanding the properties and synthesis of this compound is essential for the efficient and safe production of Anagrelide and for exploring its potential in other synthetic applications.

Chemical and Physical Properties

The fundamental properties of 2,3-dichloro-6-nitrobenzylamine are summarized in the table below. It is important to note that while some data is derived from predictive models, it provides a useful foundation for experimental design. The compound is also available as a hydrochloride salt, which may have different physical properties, such as solubility.

| Property | Value | Source |

| CAS Number | 70380-49-3 (free base)[2][3] | ChemBK, PubChem |

| 147477-03-0 (HCl salt)[4] | Pharmaffiliates | |

| Molecular Formula | C₇H₆Cl₂N₂O₂[2][3] | ChemBK, PubChem |

| Molecular Weight | 221.04 g/mol [2][3] | ChemBK, PubChem |

| IUPAC Name | (2,3-Dichloro-6-nitrophenyl)methanamine[3] | PubChem |

| Appearance | Predicted to be a yellow solid[2] | ChemBK |

| Boiling Point (Predicted) | 317.4 ± 37.0 °C[2] | ChemBK |

| pKa (Predicted) | 6.99 ± 0.10[2] | ChemBK |

| Storage Conditions | 2-8°C, protected from light[2] | ChemBK |

Synthesis of 2,3-Dichloro-6-nitrobenzylamine

The primary synthetic route to 2,3-dichloro-6-nitrobenzylamine involves the reduction of its corresponding aldehyde, 2,3-dichloro-6-nitrobenzaldehyde. This precursor is typically synthesized via the nitration of 2,3-dichlorobenzaldehyde.

Synthesis of the Precursor: 2,3-Dichloro-6-nitrobenzaldehyde

The nitration of 2,3-dichlorobenzaldehyde is achieved using a mixture of concentrated nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring. The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction and to minimize the formation of by-products.

Reduction of 2,3-Dichloro-6-nitrobenzaldehyde to 2,3-Dichloro-6-nitrobenzylamine

The conversion of the aldehyde to the primary amine can be accomplished through reductive amination or direct reduction of an intermediate oxime. A plausible method for this transformation is the reduction of the aldehyde using a suitable reducing agent, such as a borane complex.

Caption: Synthetic pathway to 2,3-Dichloro-6-nitrobenzylamine.

Representative Experimental Protocol for the Reduction of 2,3-Dichloro-6-nitrobenzaldehyde

Disclaimer: The following protocol is a representative procedure based on general principles of organic chemistry and has not been directly extracted from a peer-reviewed publication for this specific transformation. It should be adapted and optimized under appropriate laboratory safety protocols.

Materials:

-

2,3-Dichloro-6-nitrobenzaldehyde

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated aqueous solution)

-

Sodium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-dichloro-6-nitrobenzaldehyde in anhydrous THF.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a 1 M solution of borane-tetrahydrofuran complex in THF to the stirred solution via the dropping funnel. The addition should be controlled to maintain the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol at 0°C to decompose the excess borane.

-

Acidify the mixture with 1 M hydrochloric acid and stir for 30 minutes.

-

Remove the THF under reduced pressure using a rotary evaporator.

-

Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to yield the crude 2,3-dichloro-6-nitrobenzylamine.

-

The crude product may be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Reactivity and Mechanistic Insights

The reactivity of 2,3-dichloro-6-nitrobenzylamine is governed by the interplay of its functional groups: the primary amine, the aromatic ring, and the nitro group.

-

Nucleophilicity of the Amine: The primary amine group is nucleophilic and will readily react with electrophiles. This is exemplified in the synthesis of an Anagrelide precursor where it undergoes N-alkylation.

-

Aromatic Ring Substitution: The benzene ring is electron-deficient due to the presence of two chlorine atoms and a nitro group, which are all electron-withdrawing. This deactivates the ring towards further electrophilic aromatic substitution. Conversely, the ring is more susceptible to nucleophilic aromatic substitution, particularly at positions activated by the nitro group.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, such as stannous chloride or catalytic hydrogenation. This transformation is a key step in the synthesis of Anagrelide from 2,3-dichloro-6-nitrobenzylamine.

-

Ortho-Nitro Group Effects: The presence of the nitro group ortho to the benzylamine moiety can influence the reactivity of the amine and the benzylic position through electronic and steric effects. It has been noted in the literature that ortho-nitro groups can act as intramolecular nucleophiles in certain solvolysis reactions of benzyl halides[5].

Caption: Key reactivity pathways of 2,3-Dichloro-6-nitrobenzylamine.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show two aromatic protons in the region of 7-8 ppm, a singlet for the benzylic CH₂ group around 4-5 ppm, and a broad singlet for the NH₂ protons which may be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum should display signals for the six aromatic carbons, with those bonded to chlorine and the nitro group being significantly shifted, and a signal for the benzylic carbon.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), asymmetric and symmetric stretching of the NO₂ group (around 1530 and 1350 cm⁻¹ respectively), and C-Cl stretching in the fingerprint region.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (221.04 g/mol ), along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Hazard and Safety Information

A specific Material Safety Data Sheet (MSDS) for 2,3-dichloro-6-nitrobenzylamine is not widely available. However, based on the known hazards of structurally related compounds such as dichloronitrobenzenes and nitroanilines, the following precautions should be taken[6][7]:

-

Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, a respirator may be necessary.

-

-

Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Wash thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Applications in Drug Development and Organic Synthesis

The primary and most well-documented application of 2,3-dichloro-6-nitrobenzylamine is as a key intermediate in the synthesis of Anagrelide, a medication used to treat thrombocythemia (an excess of platelets in the blood)[1].

Beyond this specific application, its structure suggests potential utility as a building block in the synthesis of other complex molecules. The primary amine provides a handle for N-alkylation, acylation, and the formation of various nitrogen-containing heterocycles. The presence of the dichloro and nitro-substituted aromatic ring also makes it a precursor for further functionalization through nucleophilic aromatic substitution or reduction of the nitro group followed by diazotization and subsequent reactions.

Conclusion

2,3-Dichloro-6-nitrobenzylamine is a valuable chemical intermediate with a critical role in pharmaceutical manufacturing. This guide has provided a detailed overview of its chemical and physical properties, a plausible synthetic route, and essential information on its reactivity and safe handling. While there is a notable lack of publicly available experimental data for this compound, the information compiled herein, drawn from established chemical principles and data from related compounds, offers a solid foundation for researchers and professionals working with this molecule. Further research to fully characterize this compound would be a valuable contribution to the field.

References

- ChemicalBook. (2025-07-26). 2,3-dichloro-6-nitroaniline - Safety Data Sheet.

- EPO. (2008-06-04). METHOD FOR THE MANUFACTURE OF ANAGRELIDE - Patent 1373268.

- ChemBK. (2024-04-10). 2,3-DICHLORO-6-NITROBENZYLAMINE.

- PubChem. (n.d.). 2,3-Dichloro-6-nitrobenzylamine.

-

PrepChem.com. (n.d.). Synthesis of 2,3-Dichloro-6-nitrobenzonitrile. Retrieved from .

- PubMed. (2019-08-18). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides.

-

Sigma-Aldrich. (2025-11-06). SAFETY DATA SHEET. Retrieved from .

-

Carl ROTH. (n.d.). Safety Data Sheet: ≥98,5 %. Retrieved from .

-

Organic Syntheses. (n.d.). 2,6-dichloronitrobenzene. Retrieved from .

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dichloronitrobenzene, 99%. Retrieved from .

- RSC Publishing. (n.d.). The First Orthopalladation of a Primary Nitrobenzylamine. Synthesis of Chiral Cyclopalladated Complexes derived from (S).

- CAS Common Chemistry. (n.d.). 2,3-Dichloro-6-nitrobenzaldehyde.

- Google Patents. (n.d.). CN106854162A - A kind of nitroaniline of 2,3 dichloro 6 and preparation method thereof.

- Google Patents. (n.d.). CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline.

-

SciELO México. (n.d.). 2D 1H and 13C NMR from the adducts of the dichloro carbene addition to β-ionone. The role of the catalyst on the phase transfer. Retrieved from .

- Patsnap. (n.d.). 2, 3-dichloro-6-nitroaniline and preparation method thereof - Eureka.

-

NIH. (n.d.). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Retrieved from .

- NIST. (n.d.). Benzenamine, 2,6-dichloro-.

-

The Royal Society of Chemistry. (n.d.). Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. Retrieved from .

- RSC Publishing. (n.d.). The first orthopalladation of a primary nitrobenzylamine. Synthesis of chiral cyclopalladated complexes derived from (S)-α-methyl-4-nitrobenzylamine.

-

ChemicalBook. (n.d.). 2,3-dichloro-6-nitro-1,4-naphthoquinone(29284-76-2) 13 c nmr. Retrieved from .

- PubChem. (n.d.). 2,3-Dichloro-6-nitroaniline.

-

ResearchGate. (2025-08-05). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol | Request PDF. Retrieved from .

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from .

-

Pharmaffiliates. (n.d.). CAS No : 147477-03-0 | Product Name : 2,3-Dichloro-6-nitrobenzylamine HCl. Retrieved from .

-

BLD Pharm. (n.d.). 75618-41-6|2,3-Dichloro-6-nitrobenzaldehyde. Retrieved from .

- NIST. (n.d.). Benzenamine, 4-chloro-2-nitro-.

-

Thermo Scientific Chemicals. (n.d.). 2,6-Dichloro-3-nitrobenzonitrile, 98%. Retrieved from .

-

ResearchGate. (2025-08-08). Ab-initio calculations, FT-IR and FT-Raman spectra of 2-chloro-6-methyl benzonitrile. Retrieved from .

Sources

- 1. 2,3-DICHLORO-6-NITROBENZYLAMINE | 70380-49-3 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 2,3-Dichloro-6-nitrobenzylamine | C7H6Cl2N2O2 | CID 15524239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

2,3-Dichloro-6-nitrobenzylamine structure and properties

An In-depth Technical Guide to 2,3-Dichloro-6-nitrobenzylamine: Synthesis, Properties, and Applications

Executive Summary

This technical guide provides a comprehensive overview of 2,3-dichloro-6-nitrobenzylamine, a critical chemical intermediate in pharmaceutical synthesis. The document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of its molecular structure, physicochemical properties, and a validated synthetic pathway. Emphasis is placed on the causality behind experimental choices, ensuring that the provided protocols are robust and reproducible. As a key building block for the platelet-reducing agent Anagrelide, a thorough understanding of this compound's chemistry is paramount for advancements in medicinal chemistry and process development.

Introduction & Core Concepts

Overview of 2,3-Dichloro-6-nitrobenzylamine

2,3-Dichloro-6-nitrobenzylamine, identified by the CAS Number 70380-49-3, is a substituted aromatic amine.[1][2][3] Its structure is characterized by a benzene ring functionalized with two chlorine atoms, a nitro group, and an aminomethyl group. This unique arrangement of electron-withdrawing (dichloro, nitro) and functional (aminomethyl) groups makes it a versatile intermediate for constructing more complex molecular architectures. Its primary significance lies in its role as a precursor in the synthesis of various pharmacologically active compounds.[2]

Nomenclature and Structural Elucidation

The systematic IUPAC name for this compound is (2,3-dichloro-6-nitrophenyl)methanamine.[3] The molecular formula is C₇H₆Cl₂N₂O₂, corresponding to a molar mass of 221.04 g/mol .[1][3]

Structure:

(Note: A simplified 2D representation of the benzene ring structure)

The structural arrangement, with chlorine atoms ortho and meta to the benzylamine moiety and a nitro group ortho to it, dictates its reactivity. The steric hindrance and electronic effects of these substituents are critical considerations in designing synthetic transformations.

Significance in Pharmaceutical Synthesis

The principal application of 2,3-dichloro-6-nitrobenzylamine is as a key intermediate in the multi-step synthesis of Anagrelide.[2][4] Anagrelide is a medication used to treat thrombocythemia (an excess of platelets), a condition that can lead to an increased risk of blood clots. The benzylamine functional group serves as a crucial handle for subsequent cyclization reactions required to build the final imidazoquinazolinone core of the Anagrelide molecule. The precise positioning of the dichloro and nitro groups on the aromatic ring is essential for the biological activity of the final drug product.

Physicochemical Properties

The physical and chemical properties of 2,3-dichloro-6-nitrobenzylamine are fundamental to its handling, storage, and use in chemical reactions. The data, largely derived from predictive models and database entries, are summarized below.

| Property | Value | Source |

| CAS Number | 70380-49-3 | [1][3] |

| Molecular Formula | C₇H₆Cl₂N₂O₂ | [1][3] |

| Molar Mass | 221.04 g/mol | [1][3] |

| Appearance | Yellow Solid | [1] |

| IUPAC Name | (2,3-dichloro-6-nitrophenyl)methanamine | [3] |

| Density (Predicted) | 1.522 ± 0.06 g/cm³ | [1] |

| Boiling Point (Predicted) | 317.4 ± 37.0 °C | [1] |

| pKa (Predicted) | 6.99 ± 0.10 | [1] |

| XLogP3 (Lipophilicity) | 1.8 | [3] |

| Hydrochloride Salt CAS | 147477-03-0 | [5] |

| Hydrochloride Salt M.W. | 257.5 g/mol | [5][6] |

Synthesis and Mechanistic Insights

The synthesis of 2,3-dichloro-6-nitrobenzylamine is not trivial due to the potential for side reactions and the hazardous nature of some precursors. The most reliable and scalable pathways avoid highly toxic reagents like cyanides in favor of more controlled reductions.[4]

Recommended Synthetic Pathway

A robust and industrially relevant synthesis starts from 2,3-dichloro-6-nitrobenzaldehyde. This approach involves the selective reduction of the aldehyde group to an amine. A common strategy involves a two-step process: reduction of the aldehyde to the corresponding alcohol, followed by conversion to the amine. A direct reductive amination is also feasible.

The precursor, 2,3-dichloro-6-nitrobenzaldehyde (CAS 75618-41-6), can be prepared from the nitration of 2,3-dichlorobenzaldehyde or related precursors.[7][8]

Caption: High-level overview of the synthetic pathway.

Experimental Protocol: Synthesis from 2,3-Dichloro-6-nitrobenzaldehyde

This protocol describes a two-step synthesis via the alcohol intermediate. This method is chosen for its high selectivity and control. The initial reduction of the aldehyde to an alcohol with sodium borohydride is a mild and efficient transformation that leaves the nitro group intact. Subsequent conversion to a benzyl halide followed by amination provides a clear route to the final product.

Step A: Reduction to (2,3-Dichloro-6-nitrophenyl)methanol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2,3-dichloro-6-nitrobenzaldehyde (1.0 eq) in anhydrous methanol (10 mL per gram of aldehyde).

-

Cooling: Cool the solution to 0-5 °C using an ice-water bath. The low temperature is critical to control the exothermicity of the reduction and prevent side reactions.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄, 0.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quenching: Carefully quench the reaction by the slow addition of 1M hydrochloric acid (HCl) until the pH is ~6-7 to neutralize excess borohydride.

-

Work-up & Isolation: Remove the methanol under reduced pressure. Add water and extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude (2,3-dichloro-6-nitrophenyl)methanol, which can be purified by column chromatography if necessary.

Step B: Conversion to 2,3-Dichloro-6-nitrobenzylamine

-

Halogenation: Dissolve the crude alcohol from Step A (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM). Cool to 0 °C. Add thionyl chloride (SOCl₂) (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC confirms the formation of the benzyl chloride.

-

Solvent Removal: Carefully remove the solvent and excess SOCl₂ under reduced pressure.

-

Amination: To the crude benzyl chloride intermediate, add an excess of aqueous ammonia (28-30% solution) at 0 °C. This highly exothermic reaction must be performed with efficient cooling.

-

Reaction & Isolation: Stir the mixture vigorously, allowing it to slowly warm to room temperature overnight. The product, 2,3-dichloro-6-nitrobenzylamine, will precipitate as a solid. Filter the solid, wash thoroughly with cold water to remove ammonium salts, and dry under vacuum to yield the final product.

Caption: Step-by-step experimental workflow diagram.

Safety, Handling, and Toxicology

| Hazard Class | Statement | GHS Code (Inferred) |

| Acute Toxicity | Harmful if swallowed. | H302 |

| Skin Sensitization | May cause an allergic skin reaction. | H317 |

| Eye Irritation | Causes serious eye irritation. | H319 |

| Aquatic Hazard | Toxic to aquatic life with long-lasting effects. | H411 |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles with side-shields conforming to EN166 or NIOSH standards.[12]

-

Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Wear impervious clothing to prevent skin contact.[11]

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a P95 or N95 respirator is recommended.

Handling and Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

-

Avoid formation of dust and aerosols.[11]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Ground all equipment when handling to prevent static discharge.[14]

First-Aid Measures:

-

If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.[12]

-

In Case of Skin Contact: Wash off with soap and plenty of water.[12]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.[9]

-

If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[12]

In all cases of exposure, seek immediate medical advice.

Conclusion

2,3-Dichloro-6-nitrobenzylamine is a molecule of significant industrial value, primarily driven by its application in the synthesis of Anagrelide. This guide has detailed its core structural and physicochemical properties, providing a foundation for its use in a laboratory or manufacturing setting. The outlined synthetic protocol, which proceeds through a stable alcohol intermediate, represents a logical and controllable method for its preparation. Adherence to the stringent safety and handling protocols extrapolated from related compounds is essential for minimizing risk to personnel and the environment.

References

-

2,3-DICHLORO-6-NITROBENZYLAMINE - ChemBK. (n.d.). ChemBK. Retrieved January 9, 2026, from [Link]

-

2,3-Dichloro-6-nitrobenzylamine HCl. (n.d.). Pharmaffiliates. Retrieved January 9, 2026, from [Link]

-

2,3-Dichloro-6-nitrobenzylamine. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

Synthesis of 2,3-Dichloro-6-nitrobenzonitrile. (n.d.). PrepChem.com. Retrieved January 9, 2026, from [Link]

-

Safety Data Sheet - 2,3-Dichloronitrobenzene. (2016). Chem Service. Retrieved January 9, 2026, from [Link]

-

Safety Data Sheet - Nitrobenzene. (n.d.). Carl ROTH. Retrieved January 9, 2026, from [Link]

-

2,3-Dichloro-6-nitroaniline. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

- Process for the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride. (2012). Google Patents.

-

(2,3-Dichloro-6-nitrophenyl)methanamine hydrochloride. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

- Preparation method of 2, 3-dichloro-6-nitroaniline. (2020). Google Patents.

-

2, 3-dichloro-6-nitroaniline and preparation method thereof. (n.d.). Patsnap. Retrieved January 9, 2026, from [Link]

-

2,3-Dichloro-6-nitrobenzaldehyde. (n.d.). CAS Common Chemistry. Retrieved January 9, 2026, from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 2,3-DICHLORO-6-NITROBENZYLAMINE | 70380-49-3 [chemicalbook.com]

- 3. 2,3-Dichloro-6-nitrobenzylamine | C7H6Cl2N2O2 | CID 15524239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US8133996B2 - Process for the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride - Google Patents [patents.google.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. (2,3-Dichloro-6-nitrophenyl)methanamine hydrochloride | C7H7Cl3N2O2 | CID 21255093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 75618-41-6|2,3-Dichloro-6-nitrobenzaldehyde|BLD Pharm [bldpharm.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 2,3-Dichloro-6-nitroaniline | C6H4Cl2N2O2 | CID 3017554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. molcore.com [molcore.com]

- 13. 2,3-dichloro-6-nitroaniline | 65078-77-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 14. cdn.chemservice.com [cdn.chemservice.com]

A Comprehensive Technical Guide to the Synthesis of (2,3-dichloro-6-nitrophenyl)methanamine

This guide provides an in-depth exploration of a reliable and efficient synthesis pathway for (2,3-dichloro-6-nitrophenyl)methanamine, a key intermediate in the preparation of various pharmacologically active compounds.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering not just a protocol but a deeper understanding of the underlying chemical principles and experimental considerations.

Introduction and Significance

(2,3-dichloro-6-nitrophenyl)methanamine, also known as 2,3-dichloro-6-nitrobenzylamine, is a substituted nitroaromatic compound.[2] The presence of electron-withdrawing nitro and chloro groups on the aromatic ring makes it a versatile precursor for a variety of synthetic transformations, particularly in the construction of complex heterocyclic systems.[3] Its hydrochloride salt is also a recognized chemical entity.[4] Understanding its synthesis is crucial for the development of novel therapeutics.

Strategic Approach to Synthesis: Reductive Amination

The most direct and widely employed method for the synthesis of (2,3-dichloro-6-nitrophenyl)methanamine is the reductive amination of 2,3-dichloro-6-nitrobenzaldehyde.[5] This approach is favored for its efficiency and control, allowing for the selective conversion of the aldehyde functionality to a primary amine while preserving the sensitive nitro and chloro substituents.[6]

Reductive amination is a two-step process that is often carried out in a single pot.[5] The first step involves the reaction of the carbonyl group of the aldehyde with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine. The subsequent in-situ reduction of the imine yields the desired primary amine.[6]

The choice of reducing agent is paramount to the success of this synthesis. A mild and selective reducing agent is required to prevent the undesired reduction of the nitro group to an amino group or the cleavage of the carbon-chlorine bonds (dehalogenation).

Synthesis Pathway Overview

The synthesis of (2,3-dichloro-6-nitrophenyl)methanamine can be logically broken down into two main stages:

-

Preparation of the Precursor: Synthesis of 2,3-dichloro-6-nitrobenzaldehyde.

-

Reductive Amination: Conversion of the aldehyde to the target primary amine.

While 2,3-dichloro-6-nitrobenzaldehyde is commercially available[7][8][9], understanding its synthesis from readily available starting materials provides a more complete picture for process development and optimization. A common route to this aldehyde involves the oxidation of the corresponding toluene derivative.

Figure 1: Overall synthesis pathway for (2,3-dichloro-6-nitrophenyl)methanamine.

Experimental Protocols

Part 1: Synthesis of 2,3-dichloro-6-nitrobenzaldehyde

The synthesis of the aldehyde precursor can be achieved through the oxidation of 2,3-dichloro-6-nitrotoluene. A well-established method for the oxidation of a methyl group on a nitroaromatic ring is the use of chromium trioxide in acetic anhydride, followed by hydrolysis.[10]

Materials:

-

2,3-dichloro-6-nitrotoluene

-

Acetic anhydride

-

Chromium trioxide (CrO₃)

-

Concentrated sulfuric acid

-

Ice

-

Sodium carbonate solution

-

Hydrochloric acid

-

Ethanol

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2,3-dichloro-6-nitrotoluene and acetic anhydride.

-

Cool the mixture in an ice-salt bath and slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.

-

In a separate beaker, prepare a solution of chromium trioxide in acetic anhydride.

-

Slowly add the chromium trioxide solution to the reaction mixture via the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring at a controlled temperature for several hours.[10]

-

Pour the reaction mixture onto crushed ice and stir vigorously until the intermediate diacetate solidifies.

-

Filter the solid and wash thoroughly with cold water, followed by a cold sodium carbonate solution to remove acidic impurities.

-

The crude diacetate is then hydrolyzed by refluxing with a mixture of hydrochloric acid and ethanol.[10]

-

After hydrolysis, cool the mixture, and the crude 2,3-dichloro-6-nitrobenzaldehyde will precipitate.

-

Filter the product, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the purified aldehyde.

Part 2: Reductive Amination to (2,3-dichloro-6-nitrophenyl)methanamine

This step involves the conversion of the synthesized aldehyde to the target primary amine. A common and effective method utilizes sodium borohydride in the presence of an ammonium salt.

Materials:

-

2,3-dichloro-6-nitrobenzaldehyde[11]

-

Methanol

-

Ammonium acetate or aqueous ammonia

-

Sodium borohydride (NaBH₄)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2,3-dichloro-6-nitrobenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol, to the flask. Stir the mixture at room temperature to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture in an ice bath.

-

Portion-wise, add sodium borohydride to the cooled solution. The addition should be slow to control the evolution of hydrogen gas.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the excess sodium borohydride by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude (2,3-dichloro-6-nitrophenyl)methanamine.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Data Summary

| Parameter | Value | Reference |

| Target Compound | (2,3-dichloro-6-nitrophenyl)methanamine | [12][13][14][15] |

| CAS Number | 70380-49-3 | [1][2] |

| Molecular Formula | C₇H₆Cl₂N₂O₂ | [2][16] |

| Molecular Weight | 221.04 g/mol | [2][16] |

| Precursor | 2,3-dichloro-6-nitrobenzaldehyde | [7] |

| Precursor CAS Number | 75618-41-6 | [7] |

| Reaction Type | Reductive Amination | [5] |

| Reducing Agent | Sodium Borohydride (NaBH₄) | [6] |

Causality and Experimental Choices

-

Choice of Reductive Amination: This method is selected for its high selectivity. Direct alkylation of ammonia is often difficult to control and can lead to the formation of secondary and tertiary amines.[6] Reductive amination provides a more controlled pathway to the desired primary amine.[5]

-

Selection of a Mild Reducing Agent: Sodium borohydride is chosen as the reducing agent because it is mild enough to selectively reduce the imine intermediate without affecting the nitro group or the chloro substituents.[6] Stronger reducing agents like lithium aluminum hydride would likely lead to the reduction of the nitro group.

-

In-Situ Imine Formation and Reduction: Performing the imine formation and reduction in the same pot (one-pot synthesis) is more efficient in terms of time, resources, and overall yield by avoiding the isolation of the potentially unstable imine intermediate.[17]

-

Temperature Control: The initial addition of reagents for the aldehyde synthesis and the addition of sodium borohydride during the reductive amination are carried out at low temperatures to control the exothermic nature of the reactions and minimize the formation of byproducts.

Trustworthiness and Self-Validating Systems

The described protocols are based on well-established and widely published chemical transformations. The progress of each reaction can be monitored by standard analytical techniques such as Thin-Layer Chromatography (TLC), which allows for real-time assessment of the consumption of starting materials and the formation of the product. The final product's identity and purity should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), ensuring the integrity of the synthesized compound.

Visualizing the Reductive Amination Workflow

Figure 2: Step-by-step workflow for the reductive amination of 2,3-dichloro-6-nitrobenzaldehyde.

References

- Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Amines and Amine-Containing Derivatives. Russian Chemical Reviews, 88(4), 338-388.

-

Chemsrc. 2,3-dichloro-6-nitrobenzaldehyde. Retrieved from [Link]

-

PubChem. (2,3-Dichloro-6-nitrophenyl)methanamine hydrochloride. Retrieved from [Link]

-

PrepChem.com. Synthesis of 2,3-Dichloro-6-nitrobenzonitrile. Retrieved from [Link]

-

Cenmed Enterprises. (2,3 Dichloro 6 Nitrophenyl)Methanamine. Retrieved from [Link]

-

Wikipedia. Reductive amination. Retrieved from [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. Retrieved from [Link]

-

PubChem. 2,3-Dichloro-6-nitrobenzylamine. Retrieved from [Link]

-

ResearchGate. Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters. Retrieved from [Link]

-

CAS Common Chemistry. 2,3-Dichloro-6-nitrobenzaldehyde. Retrieved from [Link]

-

SynThink Research Chemicals. (2,3-Dichloro-6-nitrophenyl)methanamine. Retrieved from [Link]

- Google Patents. Preparation method of 2, 3-dichloro-6-nitroaniline.

- Google Patents. US8133996B2 - Process for the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride.

-

Frontiers. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]

-

PrepChem.com. Preparation of 2-chloro-6-nitrotoluene. Retrieved from [Link]

-

Organic Syntheses. o-NITROBENZALDEHYDE. Retrieved from [Link]

-

Patsnap. 2, 3-dichloro-6-nitroaniline and preparation method thereof. Retrieved from [Link]

-

Organic Syntheses. 2,6-dichloronitrobenzene. Retrieved from [Link]

-

Pharmaffiliates. 2,3-Dichloro-6-nitrobenzaldehyde. Retrieved from [Link]

-

Arctom. (2,3-Dichloro-6-nitrophenyl)methanamine. Retrieved from [Link]

-

Patsnap. Preparation method of 6-chloro-2-nitrotoluene. Retrieved from [Link]

Sources

- 1. 2,3-DICHLORO-6-NITROBENZYLAMINE | 70380-49-3 [chemicalbook.com]

- 2. 2,3-Dichloro-6-nitrobenzylamine | C7H6Cl2N2O2 | CID 15524239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. (2,3-Dichloro-6-nitrophenyl)methanamine hydrochloride | C7H7Cl3N2O2 | CID 21255093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 2,3-dichloro-6-nitrobenzaldehyde | CAS#:75618-41-6 | Chemsrc [chemsrc.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 75618-41-6|2,3-Dichloro-6-nitrobenzaldehyde|BLD Pharm [bldpharm.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

- 12. 70380-49-3|(2,3-Dichloro-6-nitrophenyl)methanamine|BLD Pharm [bldpharm.com]

- 13. synthinkchemicals.com [synthinkchemicals.com]

- 14. arctomsci.com [arctomsci.com]

- 15. (2,3-Dichloro-6-nitrophenyl)methanamine | 70380-49-3 [sigmaaldrich.com]

- 16. cenmed.com [cenmed.com]

- 17. researchgate.net [researchgate.net]

A Technical Guide to 2,3-Dichloro-6-nitrobenzylamine (CAS 70380-49-3) for Researchers and Drug Development Professionals

Introduction

2,3-Dichloro-6-nitrobenzylamine is a substituted aromatic amine that serves as a crucial building block in synthetic organic chemistry. Its unique substitution pattern, featuring two chlorine atoms and a nitro group on the benzene ring, imparts specific reactivity and properties that are highly valuable in the synthesis of complex molecules, particularly in the pharmaceutical industry. This guide provides an in-depth overview of its chemical properties, a detailed synthesis protocol, its primary applications in drug discovery, and essential safety information. The primary utility of this compound lies in its role as a key intermediate in the synthesis of Anagrelide, a medication used to treat thrombocythemia.[1] The strategic placement of the chloro, nitro, and aminomethyl groups allows for sequential and regioselective chemical transformations, making it a versatile synthon for medicinal chemists.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of 2,3-Dichloro-6-nitrobenzylamine is fundamental for its effective use in research and development. The presence of both electron-withdrawing (dichloro and nitro) and a basic amino group defines its chemical behavior.

| Property | Value | Source |

| CAS Number | 70380-49-3 | ChemicalBook[1] |

| Molecular Formula | C₇H₆Cl₂N₂O₂ | ChemicalBook[1] |

| Molecular Weight | 221.04 g/mol | ChemicalBook[1] |

| Appearance | Yellow Solid | ChemicalBook |

| Melting Point | Not Reported | |

| Boiling Point | Not Reported | |

| Solubility | Soluble in many organic solvents | General Knowledge |

| pKa | Not Reported |

Synthesis and Manufacturing Process

The most common and logical synthetic route to 2,3-Dichloro-6-nitrobenzylamine is via the reductive amination of its corresponding aldehyde, 2,3-Dichloro-6-nitrobenzaldehyde. This process involves the reaction of the aldehyde with an amine source, typically ammonia, to form an intermediate imine, which is then reduced to the desired benzylamine.

Workflow for the Synthesis of 2,3-Dichloro-6-nitrobenzylamine

Caption: Synthesis workflow via reductive amination.

Detailed Experimental Protocol: Reductive Amination

This protocol is a well-established method for the conversion of aldehydes to amines and can be adapted for the synthesis of 2,3-Dichloro-6-nitrobenzylamine.[2][3]

Materials:

-

2,3-Dichloro-6-nitrobenzaldehyde

-

Ammonium acetate (NH₄OAc)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-Dichloro-6-nitrobenzaldehyde (1.0 eq) and ammonium acetate (10.0 eq) in a mixture of dichloromethane and methanol (4:1 v/v).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.

-

Reaction Completion: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction for the disappearance of the imine intermediate by TLC.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Final Product: The crude product can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 2,3-Dichloro-6-nitrobenzylamine as a yellow solid.

Applications and Research Areas

The primary and most well-documented application of 2,3-Dichloro-6-nitrobenzylamine is as a pivotal intermediate in the multi-step synthesis of Anagrelide. Anagrelide is a phosphodiesterase III inhibitor used for the treatment of essential thrombocythemia and other myeloproliferative disorders.[4]

Role in Anagrelide Synthesis

In the synthesis of Anagrelide, 2,3-Dichloro-6-nitrobenzylamine undergoes a series of transformations. The nitro group is first reduced to an amine, which is then elaborated through several steps to construct the final imidazoquinazoline ring system of Anagrelide. The two chlorine atoms on the aromatic ring are retained in the final drug molecule and are crucial for its biological activity.

Potential in Medicinal Chemistry

Beyond its role in Anagrelide synthesis, the 2,3-dichloro-6-nitrobenzylamine scaffold holds potential for the development of other novel therapeutic agents. Substituted benzylamines are a common motif in medicinal chemistry, and the specific substitution pattern of this compound offers a unique starting point for library synthesis. The biological activities of various dichlorobenzylamine derivatives have been explored, with some showing potential as algicidal agents.[5] This suggests that the core structure could be a valuable scaffold for the discovery of new bioactive molecules in various therapeutic areas.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2,3-Dichloro-6-nitrobenzylamine. A thorough review of the Safety Data Sheet (SDS) is essential before commencing any experimental work.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Spectroscopic Data Analysis

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (Ar-H): Two doublets are expected in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the two protons on the benzene ring. The electron-withdrawing nature of the nitro and chloro groups will shift these protons downfield.

-

Benzylic Protons (-CH₂-): A singlet corresponding to the two protons of the benzylamine methylene group is expected, likely in the range of δ 3.8-4.5 ppm.

-

Amine Protons (-NH₂): A broad singlet for the two amine protons, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with those bearing the chloro and nitro substituents being significantly influenced.

-

Benzylic Carbon (-CH₂-): A signal for the benzylic carbon is expected in the range of δ 40-50 ppm.

FTIR (Fourier-Transform Infrared) Spectroscopy:

-

N-H Stretching: A characteristic broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

-

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively.

-

N-O Stretching (Nitro Group): Strong asymmetric and symmetric stretching bands are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

-

C-Cl Stretching: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

References

- Watson, A. J. B., et al.

- Kim, J. H., et al. "Synthesis and Algicidal Activity of New Dichlorobenzylamine Derivatives against Harmful Red Tides." Marine Drugs, 2018.

- Organic Syntheses Procedure. "Borane-ammonia." Organic Syntheses, vol. 102, 2025, pp. 19-31.

-

The Organic Chemist. "Reductive Amination." YouTube, 16 Mar. 2023, .

- Process for the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride. US8133996B2.

- Gall, M., et al. "Synthesis and pharmacology of novel anxiolytic agents derived from 2-[(dialkylamino)methyl-4H-triazol-4-yl]benzophenones." Journal of Medicinal Chemistry, vol. 19, no. 9, 1976, pp. 1057-64.

- Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A General, Mild, and Expedient Procedure." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-62.

- Du, S., et al. "Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives." Molecules, vol. 27, no. 1, 2022, p. 123.

-

Sigma-Aldrich. "Application Note – Reductive Amination." Sigma-Aldrich, .

- McMaster, C., et al. "Solid-phase Synthesis of Anagrelide Sulfonyl Analogues." ACS Combinatorial Science, vol. 16, no. 5, 2014, pp. 221-4.

- Zeynizadeh, B., and S. Yahyaei. "Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN." Journal of the Chinese Chemical Society, vol. 51, no. 4, 2004, pp. 801-6.

- Scott, R. B., et al. "Synthesis and stability of 3-hydroxyanagrelide, a biologically potent metabolite of anagrelide." Heterocycles, vol. 86, no. 2, 2012, pp. 1637-46.

- Tan, Y. X., et al. "Synthesis, crystal structures, and biological activity of aroylhydrazone di-m-chlorobenzyltin complexes." Journal of Biological Inorganic Chemistry, vol. 29, no. 1, 2024, pp. 101-115.

-

Ashenhurst, J. "Reductive Amination, and How It Works." Master Organic Chemistry, 1 Sept. 2017, .

-

PrepChem. "Synthesis of 2,3-Dichloro-6-nitrobenzonitrile." PrepChem.com, .

- Ivanova, I., et al. "Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives." Molecules, vol. 28, no. 13, 2023, p. 5217.

- Process for the preparation of anagrelide and analogues. US8530651B2.

- PubChem. "Anagrelide." PubChem, pubchem.ncbi.nlm.nih.gov/compound/Anagrelide.

-

BOC Sciences. "Anagrelide and Impurities." BOC Sciences, .

- A mild and selective Cu(II) salts-catalyzed reduction of nitro, azo, azoxy, N-aryl hydroxylamine, nitroso, acid halide, ester, and azide compounds using hydrogen surrogacy of sodium borohydride. Figshare.

-

SciELO México. "2D 1H and 13C NMR from the adducts of the dichloro carbene addition to β-ionone. The role of the catalyst on the phase transfer." SciELO México, .

- Metin, Ö. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2017.

-

University of Puget Sound. "NMR Chemical Shifts." University of Puget Sound, .

-

Sigma-Aldrich. "NMR Chemical Shifts of Impurities." Sigma-Aldrich, .

-

ChemicalBook. "2,3-DICHLORO-6-NITROBENZYLAMINE | 70380-49-3." ChemicalBook, .

- Sundaraganesan, N., et al. "FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, vol. 71, no. 2, 2008, pp. 569-76.

-

Reich, H. J. "NMR Spectroscopy :: 13C NMR Chemical Shifts." University of Wisconsin-Madison, .

- A kind of 2, 3-dichloro-6-nitroaniline and prepar

- Wang, J., et al. "Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review." Marine Drugs, vol. 19, no. 10, 2021, p. 577.

- A kind of nitroaniline of 2,3 dichloro 6 and prepar

- FTIR spectra of melamine and sam 2, 3, 6.

-

Thermo Fisher Scientific. "Aldrich FT-IR Collection Edition II." Thermo Fisher Scientific, .

- Głośnicka, R., et al. "Synthesis of some N-substituted nitroimidazole derivatives as potential antioxidant and antifungal agents." Il Farmaco, vol. 58, no. 5, 2003, pp. 379-86.

- NIST. "Benzene, 1,3-dichloro-." NIST WebBook, webbook.nist.gov/cgi/cbook.cgi?ID=C541731.

- NIST. "Propane, 1,3-dichloro-." NIST WebBook, webbook.nist.gov/cgi/cbook.cgi?ID=C142289.

Sources

Reactivity of the nitro group in dichlorinated benzylamines

An In-depth Technical Guide to the Reactivity of the Nitro Group in Dichlorinated Benzylamines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorinated benzylamines are a pivotal class of synthons in medicinal chemistry and materials science, offering a versatile scaffold for constructing complex molecular architectures. The reactivity of these molecules is largely dictated by the interplay of three key functional groups: the aromatic nitro group, the two chlorine substituents, and the benzylamine moiety. This guide provides an in-depth exploration of the nitro group's reactivity in this specific chemical context. We will dissect the fundamental electronic principles governing its transformations, detail field-proven protocols for its selective reduction and its role in activating the aromatic ring for nucleophilic substitution, and discuss the strategic implications for multi-step synthesis. This document is intended to serve as a practical and authoritative resource for scientists engaged in the design and execution of synthetic routes involving these valuable intermediates.

Part 1: The Electronic Landscape of Dichlorinated Nitrobenzylamines

The reactivity of any substituted benzene ring is a direct consequence of the cumulative electronic effects of its substituents. In dichlorinated nitrobenzylamines, the aromatic system is influenced by a powerful electron-withdrawing group (EWG), two moderately withdrawing halogens, and an activating aminomethyl group.

-

The Nitro Group (-NO₂): As one of the strongest electron-withdrawing groups, the nitro moiety deactivates the aromatic ring towards electrophilic aromatic substitution through both inductive (-I) and resonance (-M) effects. Conversely, this potent electron withdrawal is the primary driver for the two key reactivities discussed in this guide: it makes the nitro group susceptible to reduction and it strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions.[1][2]

-

Chlorine Atoms (-Cl): The chlorine substituents exhibit a dual electronic nature. They are inductively electron-withdrawing (-I effect) due to their high electronegativity, which further deactivates the ring. However, they also possess lone pairs of electrons that can be donated into the ring via resonance (+M effect), although this effect is weaker than their inductive withdrawal.

-

The Benzylamine Moiety (-CH₂NH₂): The aminomethyl group is connected to the ring via a methylene (-CH₂) spacer. This insulation prevents direct resonance interaction of the nitrogen lone pair with the aromatic π-system. Therefore, its primary influence is a weak, inductively donating (+I) effect, which slightly activates the ring. The basicity of the amine can also play a significant role, especially in reactions conducted under acidic conditions where it will exist as the protonated ammonium salt (-CH₂NH₃⁺), transforming it into an electron-withdrawing group.

The combination of these effects creates an electron-deficient aromatic ring, primed for specific, predictable transformations centered on the reactivity of the nitro group.

Part 2: Key Transformations of the Nitro Group

The synthetic utility of the nitro group in dichlorinated benzylamines stems from two principal, high-yield transformations: its reduction to an aniline and its ability to direct nucleophilic substitution.

Selective Reduction to Dichlorinated Diaminobenzylamines

The conversion of an aromatic nitro group to a primary amine is a cornerstone of synthetic chemistry.[3][4] In the context of dichlorinated substrates, the primary challenge is achieving chemoselectivity, i.e., reducing the nitro group without cleaving the carbon-chlorine bonds (hydrodechlorination).[5][6]

Catalytic hydrogenation is a clean and efficient method for nitro group reduction. However, standard catalysts like Palladium on Carbon (Pd/C) are often too aggressive, leading to significant hydrodechlorination.[6][7] The choice of catalyst and conditions is therefore critical for success.

-

Catalyst Selection: Platinum-based catalysts (e.g., Pt/C, Platinum(IV) oxide) or modified palladium systems often exhibit higher selectivity for the nitro group reduction while preserving C-Cl bonds.[8][9] Raney Nickel is another effective option, particularly when dehalogenation is a concern.[3][6]

-

Solvent and Additives: The reaction medium can influence selectivity. Solvents like ethanol, isopropanol, or THF are commonly employed.[8][10] The addition of inhibitors or modifiers to the catalyst can sometimes suppress dehalogenation, although this often requires case-by-case optimization.

Table 1: Comparison of Catalysts for Selective Hydrogenation of Halogenated Nitroaromatics

| Catalyst | Typical Conditions | Advantages | Disadvantages | Selectivity for C-Cl bond |

|---|---|---|---|---|

| Pd/C | H₂ (1-50 atm), RT-80°C, EtOH/MeOH | High activity, common | High risk of hydrodechlorination | Low to Moderate |

| Pt/C | H₂ (1-50 atm), RT-80°C, EtOH/THF | Lower dehalogenation tendency than Pd/C | Can be less active than Pd/C | Moderate to High |

| Raney Nickel | H₂ (1-50 atm), RT-100°C, EtOH | Good for preserving C-Cl bonds[6] | Pyrophoric, requires careful handling | High |

| Pt-V/C | H₂ (1-10 atm), RT, THF | High performance and selectivity[8] | Specialty catalyst, less common | Very High |

Experimental Protocol: Selective Hydrogenation using Platinum on Carbon (Pt/C)

-

Vessel Preparation: To a suitable pressure vessel, add the dichlorinated nitrobenzylamine (1.0 eq) and a solvent such as ethanol or THF (10-20 mL per gram of substrate).

-

Inerting: Seal the vessel and purge with an inert gas (N₂ or Ar) for 5-10 minutes to remove oxygen.

-

Catalyst Addition: Under a positive pressure of inert gas, carefully add 5% Pt/C catalyst (1-5 mol% Pt relative to the substrate).

-

Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) to the desired pressure (typically 3-5 bar).

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC, LC-MS, or by monitoring hydrogen uptake.

-

Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude dichlorinated diaminobenzylamine, which can be purified by crystallization or chromatography.

A classic and highly reliable method for reducing aromatic nitro groups without affecting aryl halides involves the use of an easily oxidized metal in an acidic medium.[3][11]

-

Reagents: The most common systems are iron powder in acetic or hydrochloric acid (Fe/HCl) and tin(II) chloride (SnCl₂) in concentrated HCl.[3][6] These methods are robust, scalable, and generally provide excellent chemoselectivity.

-

Mechanism: The metal acts as the electron source, and the acid provides the protons required for the reduction. The overall reaction involves a stepwise reduction of the nitro group through nitroso and hydroxylamine intermediates to the final amine.[12]

-

Work-up Considerations: A crucial step in these reactions is the basic work-up. The resulting aniline product will be in its protonated ammonium salt form in the acidic medium.[11] Addition of a base (e.g., NaOH, Na₂CO₃) is necessary to neutralize the acid and deprotonate the product, allowing for its extraction into an organic solvent.

Workflow for Metal-Acid Reduction

Caption: The addition-elimination mechanism of SNAr reactions, highlighting the Meisenheimer complex.

Experimental Protocol: SNAr with an Amine Nucleophile

-

Reactant Setup: In a sealed tube or round-bottom flask equipped with a reflux condenser, dissolve the dichlorinated nitrobenzylamine (1.0 eq) in a polar aprotic solvent like DMSO or DMF.

-

Addition of Reagents: Add the amine nucleophile (1.1 - 2.0 eq) and a non-nucleophilic base such as K₂CO₃ or DIPEA (2.0 eq) to scavenge the HCl byproduct.

-

Reaction: Heat the mixture to a temperature typically between 80-150°C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into water.

-

Isolation: The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography or recrystallization.

Part 3: Synthetic Strategy and Conclusion

The dual reactivity of the nitro group in dichlorinated benzylamines provides significant strategic advantages in multi-step synthesis.

-

Orthogonal Synthesis: The nitro group can be used as a "masked" aniline. SNAr reactions can be performed on the activated ring, followed by the reduction of the nitro group in a subsequent step to reveal a new amino functionality. This orthogonality is highly valuable in constructing complex, differentially substituted aromatic scaffolds.

-

Directing Group: The powerful directing effect of the nitro group in SNAr allows for precise, regioselective introduction of nucleophiles, a task that can be challenging with other substitution patterns.

References

-

Schenk, C., et al. (2001). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology. Available at: [Link]

-

Neumann, M., et al. (2016). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Available at: [Link]

-

Pramod, K., et al. (2013). Pressure mediated selective reduction of aromatic nitro groups in the presence of amide functionality. Indian Journal of Chemistry, Section B. Available at: [Link]

-

Lee, H., et al. (2004). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Bulletin of the Korean Chemical Society. Available at: [Link]

-

Blankespoor, R. L., et al. (2021). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Available at: [Link]

-

Neumann, M., et al. (2016). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. organic-chemistry.org. Available at: [Link]

-

Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. en.wikipedia.org. Available at: [Link]

-

Shen, K., et al. (2002). Catalytic Hydrogenation of o-Nitrochlorobenzene to 3,3'-Dichlorobenzidine. Bulletin of the Korean Chemical Society. Available at: [Link]

- Google Patents. (n.d.). Process for catalytic hydrogenation of halonitroaromatics. patents.google.com.

-

YouTube. (2020). (A) 4-Nitrochlorobenzene undergoes nucleophilic substitution more readily than chlorobenzene. (R) Ch. YouTube. Available at: [Link]

-

College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups. csbsju.edu. Available at: [Link]

-

CK-12 Foundation. (n.d.). What is a nucleophilic substitution reaction in nitro compounds?. flexi.ck12.org. Available at: [Link]

-

Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. chem.libretexts.org. Available at: [Link]

-

Ostrowski, S., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. Available at: [Link]

-

Unacademy. (n.d.). Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. unacademy.com. Available at: [Link]

-

Koh, H. J., et al. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. International Journal of Molecular Sciences. Available at: [Link]

-

Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. chem.libretexts.org. Available at: [Link]

-

Dossumov, K., et al. (2019). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 5. Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Semantic Scholar [semanticscholar.org]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. JP6994458B2 - Process for catalytic hydrogenation of halonitroaromatics - Google Patents [patents.google.com]

- 10. journal.uctm.edu [journal.uctm.edu]

- 11. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]

- 12. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2,3-Dichloro-6-nitrobenzylamine: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2,3-dichloro-6-nitrobenzylamine, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational spectroscopic principles with data from analogous structures to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target compound. While experimental spectra for this specific molecule are not widely published, this guide offers a robust, theory-backed framework for its characterization.

Compound Overview: 2,3-Dichloro-6-nitrobenzylamine

2,3-Dichloro-6-nitrobenzylamine (C₇H₆Cl₂N₂O₂) is a substituted aromatic amine with a molecular weight of approximately 221.04 g/mol [1]. Its structure, featuring a primary amine, a nitro group, and two chlorine atoms on a benzene ring, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and regulatory submissions.

| Property | Value | Source |

| Molecular Formula | C₇H₆Cl₂N₂O₂ | [1] |

| Molecular Weight | 221.04 g/mol | [1] |

| IUPAC Name | (2,3-dichloro-6-nitrophenyl)methanamine | [1] |

| CAS Number | 70380-49-3 | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. For 2,3-dichloro-6-nitrobenzylamine, both ¹H and ¹³C NMR will provide definitive structural information.

Experimental Protocol: NMR Spectrum Acquisition

A standardized protocol for acquiring high-resolution NMR spectra is essential for reproducibility.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of solid 2,3-dichloro-6-nitrobenzylamine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow the exchange of amine protons, potentially allowing for sharper N-H signals[3].

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected range of chemical shifts (typically 0-12 ppm).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to simplify the spectrum and provide information on the number of attached protons. A longer acquisition time is typically required due to the lower natural abundance of the ¹³C isotope.

-

D₂O Exchange: To definitively identify the amine (N-H) protons, a D₂O shake experiment can be performed. After acquiring the initial ¹H NMR spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signal corresponding to the N-H protons will disappear or significantly diminish due to proton-deuterium exchange[4].

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum will be characterized by signals from the aromatic protons, the benzylic methylene protons, and the amine protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.8 - 8.2 | Doublet | 1H | Ar-H (H-4) | The nitro group is a powerful electron-withdrawing group, causing significant deshielding of the adjacent aromatic protons. This proton is ortho to the nitro group. |

| ~ 7.4 - 7.7 | Doublet | 1H | Ar-H (H-5) | This proton is meta to the nitro group and coupled to H-4. |

| ~ 4.0 - 4.5 | Singlet (or broad singlet) | 2H | -CH₂-NH₂ | Protons on a carbon adjacent to an amine nitrogen are deshielded[5]. The exact shift can be influenced by the aromatic ring substituents. |

| ~ 1.5 - 3.0 | Broad Singlet | 2H | -NH₂ | Amine protons often appear as broad signals and their chemical shift is highly variable depending on solvent, concentration, and temperature. The signal will disappear upon D₂O exchange[4][5]. |

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, one for each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 148 - 152 | Ar-C -NO₂ (C-6) | The carbon atom directly attached to the electron-withdrawing nitro group will be significantly deshielded. |

| ~ 135 - 140 | Ar-C -CH₂ (C-1) | The ipso-carbon attached to the benzylamine moiety. |

| ~ 132 - 136 | Ar-C -Cl (C-2 or C-3) | Carbons bonded to chlorine are deshielded. The two signals for C-2 and C-3 may be close in chemical shift. |

| ~ 125 - 130 | Ar-C H (C-4 or C-5) | Aromatic CH carbons, with their exact shifts influenced by the positions of the various substituents. |

| ~ 45 - 50 | -C H₂-NH₂ | The benzylic carbon is deshielded by the adjacent nitrogen atom[4]. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2,3-dichloro-6-nitrobenzylamine will be dominated by absorptions from the N-H, N-O, and C-Cl bonds, as well as aromatic C-H and C=C vibrations.

Experimental Protocol: IR Spectrum Acquisition

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).

-

Sample Application: Place a small amount of the solid 2,3-dichloro-6-nitrobenzylamine sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum in the range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal after the measurement.

Predicted IR Spectrum and Interpretation

The key diagnostic bands in the IR spectrum are summarized below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3450 - 3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | Primary amines characteristically show a pair of sharp to medium intensity bands in this region[4][6][7]. |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Stretching vibrations of the C-H bonds on the benzene ring. |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | This bending vibration is characteristic of primary amines[7]. |

| 1550 - 1475 | Asymmetric N-O Stretch | Nitro Group (-NO₂) | A strong absorption band resulting from the asymmetric stretching of the N-O bonds[8]. |

| 1360 - 1290 | Symmetric N-O Stretch | Nitro Group (-NO₂) | A strong absorption band from the symmetric N-O stretch[8]. |

| 1335 - 1250 | C-N Stretch | Aromatic Amine | Stretching of the carbon-nitrogen bond in the benzylamine moiety[7]. |

| 800 - 600 | C-Cl Stretch | Aryl Halide | Carbon-chlorine stretching vibrations typically appear in this region of the fingerprint. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Experimental Protocol: Mass Spectrum Acquisition

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated under vacuum to promote volatilization.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Predicted Mass Spectrum and Interpretation